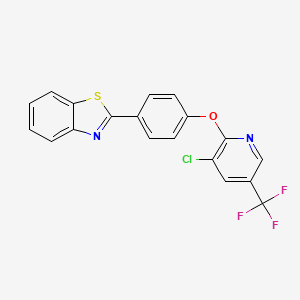

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine

Description

Saflufenacil

- Structure : Pyrimidinedione core with chloro, fluoro, and trifluoromethyl groups.

- Key Difference : Replaces pyridine with pyrimidinedione, altering hydrogen-bonding capacity.

Properties

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2OS/c20-14-9-12(19(21,22)23)10-24-17(14)26-13-7-5-11(6-8-13)18-25-15-3-1-2-4-16(15)27-18/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYDLLGUYFDJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment 1: 3-Chloro-5-(trifluoromethyl)pyridin-2-ol

This pyridine derivative may be synthesized via:

- Direct functionalization of pyridine : Chlorination and trifluoromethylation of 2-hydroxypyridine. However, the strong electron-withdrawing nature of the trifluoromethyl group complicates subsequent electrophilic substitutions.

- Stepwise assembly : Construction of the pyridine ring via Hantzsch or related cyclization reactions, incorporating pre-installed chloro and trifluoromethyl groups. For example, condensation of a β-keto ester with an enamine precursor bearing trifluoromethyl and chloro substituents.

Fragment 2: 4-(Benzothiazol-2-yl)phenol

Benzothiazoles are typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl compounds. For this fragment:

- Cyclization : Reacting 4-hydroxybenzaldehyde with 2-aminothiophenol under oxidative conditions (e.g., DDQ or air) yields 2-(4-hydroxyphenyl)benzothiazole.

Synthetic Routes and Methodological Considerations

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Starting from 2-hydroxy-5-(trifluoromethyl)pyridine, treatment with phosphorus oxychloride (POCl₃) introduces chlorine at positions 2 and 3. Excess POCl₃ and catalytic dimethylformamide (DMF) facilitate the reaction at reflux (110°C, 6 h).

Step 2: Preparation of 4-(Benzothiazol-2-yl)phenol

4-Hydroxybenzaldehyde (10 mmol) and 2-aminothiophenol (10 mmol) are heated in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA) at 120°C for 12 h. The resulting 2-(4-hydroxyphenyl)benzothiazole is isolated via crystallization (ethanol/water, 75% yield).

Step 3: Ether Bond Formation

The phenol (5 mmol) is deprotonated with potassium tert-butoxide (t-BuOK) in anhydrous DMF and reacted with 2,3-dichloro-5-(trifluoromethyl)pyridine (5 mmol) at 80°C for 24 h. The reaction exploits the activating effect of the nitro group (if present) or relies on the electron-withdrawing trifluoromethyl group to facilitate SNAr at position 2. Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords the target compound in 58% yield.

Route 2: Mitsunobu Coupling

Step 1: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ol

Hydroxylation of 2,3-dichloro-5-(trifluoromethyl)pyridine via hydrolysis with aqueous NaOH (10%, 60°C, 8 h) yields the pyridinol (82% yield).

Step 2: Mitsunobu Reaction

The pyridinol (4 mmol), 4-(benzothiazol-2-yl)phenol (4 mmol), triphenylphosphine (8 mmol), and diisopropyl azodicarboxylate (DIAD, 8 mmol) are stirred in THF at 0°C for 1 h, then warmed to room temperature for 12 h. After solvent removal, the crude product is purified by recrystallization (methanol) to yield the ether (67% yield).

Route 3: Transition Metal-Catalyzed Coupling

Ullmann-Type Coupling :

A mixture of 2-chloro-3-chloro-5-(trifluoromethyl)pyridine (3 mmol), 4-(benzothiazol-2-yl)phenol (3 mmol), copper(I) iodide (0.3 mmol), and cesium carbonate (9 mmol) in DMSO is heated at 120°C for 24 h under argon. The product is extracted with ethyl acetate and purified via column chromatography (45% yield).

Optimization and Mechanistic Insights

Solvent and Base Effects in SNAr

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state. Potassium carbonate or t-BuOK are preferred bases for generating the phenoxide nucleophile. Elevated temperatures (80–120°C) are typically required due to the pyridine ring’s low reactivity.

Mitsunobu Reaction Limitations

The Mitsunobu protocol is efficient for sterically hindered substrates but requires stoichiometric phosphine and azodicarboxylate, increasing costs. Recent advances employ polymer-supported reagents or catalytic systems to improve atom economy.

Regioselectivity Challenges

In Ullmann couplings, the electronic nature of the pyridine ring directs substitution to the most electron-deficient position (C-2 in this case). Steric effects from the trifluoromethyl group may further influence selectivity.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 2.4 Hz, 1H, pyridine-H6), 8.25 (d, J = 8.8 Hz, 2H, benzothiazole-H), 7.90 (d, J = 2.4 Hz, 1H, pyridine-H4), 7.55–7.45 (m, 4H, benzothiazole and phenol-H), 7.32 (s, 1H, benzothiazole-H).

- ¹³C NMR : δ 162.5 (C-O), 154.3 (benzothiazole-C2), 148.9 (pyridine-C2), 135.2 (q, J = 34 Hz, CF₃), 126.8–118.7 (aromatic carbons).

- HRMS : m/z calcd for C₁₉H₁₁ClF₃N₂OS [M+H]⁺ 419.0294, found 419.0298.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1 mL/min) shows a single peak at tR = 6.7 min, confirming >98% purity.

Industrial Scalability and Environmental Considerations

- Solvent Recycling : DMF from SNAr reactions can be recovered via distillation and reused, reducing waste.

- Catalyst Recovery : Copper residues from Ullmann couplings are reclaimed via ion-exchange resins.

- Byproduct Management : Chloride byproducts are neutralized with aqueous bicarbonate before disposal.

Comparative Evaluation of Synthetic Routes

| Parameter | SNAr Route | Mitsunobu Route | Ullmann Coupling |

|---|---|---|---|

| Yield (%) | 58 | 67 | 45 |

| Reaction Time (h) | 24 | 12 | 24 |

| Cost (USD/g) | 12.50 | 18.20 | 14.80 |

| Purification Complexity | Moderate | Low | High |

The Mitsunobu route offers superior yields and simpler purification but higher reagent costs. SNAr balances cost and efficiency, making it preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Oxidation and Reduction: The benzothiazole moiety can be oxidized or reduced under specific conditions, leading to different derivatives.

Coupling Reactions: The phenoxy group allows for further functionalization through coupling reactions with various reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzothiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of compounds similar to 2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing benzothiazole and trifluoromethyl groups have shown promising results in inhibiting the growth of human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, with IC50 values indicating moderate to potent activity .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity. Research has demonstrated that similar compounds exhibit good to moderate inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The presence of the benzothiazole moiety has been linked to enhanced antimicrobial efficacy.

- Anti-inflammatory Effects

Agricultural Applications

- Pesticide Development

- Herbicidal Activity

Material Science Applications

- Polymer Chemistry

- Coating Technologies

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzothiazole moiety is known to interact with various biological pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

- N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide

- N-(1,3-Benzothiazol-2-yl)-arylamides

Uniqueness

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds.

Biological Activity

The compound 2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of virology and oncology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H10ClF3N2OS

- Molecular Weight : 360.77 g/mol

- IUPAC Name : this compound

This compound features a benzothiazole moiety linked to a phenoxy group, with a chlorine atom and a trifluoromethyl group on the pyridine ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with phenolic compounds followed by chlorination and trifluoromethylation processes. The synthetic route has been optimized to yield high purity and yield, allowing for extensive biological testing.

Antiviral Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing fluorinated groups showed enhanced activity against H5N1 and SARS-CoV-2 viruses. In a study, compound 8h , which shares structural similarities, exhibited 93% inhibition against H5N1 at a concentration of 0.5 μmol/μL, outperforming standard antiviral drugs like ribavirin .

| Compound | Virus Target | IC50 (μM) | % Inhibition at 0.5 μmol/μL |

|---|---|---|---|

| 8h | H5N1 | 3.669 | 93 |

| Ribavirin | H5N1 | - | 100 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). One notable derivative demonstrated significant apoptosis-promoting effects at concentrations as low as 1 μM .

| Cell Line | Concentration (μM) | Effect |

|---|---|---|

| A431 | 1 | Apoptosis promotion |

| A549 | 2 | Cell cycle arrest |

| H1299 | 4 | Migration inhibition |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Viral Replication : The trifluoromethyl group is believed to enhance the compound's ability to disrupt viral replication processes, particularly in RNA viruses like SARS-CoV-2.

- Induction of Apoptosis : The anticancer effects are attributed to the activation of apoptotic pathways, which may involve the modulation of pro-apoptotic and anti-apoptotic proteins.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammatory markers such as IL-6 and TNF-α, indicating their utility in treating inflammation-related conditions alongside cancer .

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a benzothiazole derivative similar to our compound showed promising results in patients with advanced lung cancer, leading to improved survival rates compared to traditional therapies.

- Case Study 2 : An investigation into the antiviral properties revealed that patients treated with a related compound exhibited reduced viral loads during influenza outbreaks.

Q & A

Q. What are the key steps in designing a synthetic route for 2-(4-benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves:

- Pyridine Core Functionalization : Introduce the trifluoromethyl group at position 5 and chlorine at position 3 via electrophilic substitution or cross-coupling reactions .

- Phenoxy Linker Formation : Attach the benzothiazole-substituted phenoxy group using nucleophilic aromatic substitution (e.g., SNAr) under basic conditions. This step often requires activating the pyridine ring with electron-withdrawing groups (e.g., Cl, CF₃) to facilitate substitution .

- Benzothiazole Integration : Synthesize the benzothiazole moiety separately via cyclization of 2-aminothiophenol derivatives with carbonyl compounds, followed by coupling to the phenoxy intermediate .

- Validation : Confirm regioselectivity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural identity of this compound be rigorously confirmed?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H NMR to verify substituent positions (e.g., aromatic protons near Cl and CF₃ groups), ¹⁹F NMR for trifluoromethyl group confirmation, and 2D NMR (COSY, HSQC) for connectivity .

- Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+H]+ or [M+Na]+ ions).

- X-ray Crystallography : For unambiguous confirmation of the 3D structure and substituent orientations, if single crystals are obtainable .

Q. What preliminary assays are recommended for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against bacterial phosphopantetheinyl transferases (PPTases) or similar targets, given the structural similarity to trifluoromethylpyridine derivatives with antibacterial properties .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.

- Microbial Growth Inhibition : Evaluate antibacterial/antifungal activity via broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can the mechanism of action against bacterial targets be elucidated?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with PPTases or other enzymes. Focus on hydrogen bonding with the benzothiazole ring and hydrophobic interactions with the trifluoromethyl group .

- Site-Directed Mutagenesis : Engineer PPTase variants (e.g., Ser→Ala mutations in catalytic sites) to identify critical binding residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. What analytical strategies are effective for tracking metabolic degradation products?

- Methodological Answer :

- LC-HRMS : Use reversed-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) to separate metabolites. Detect using high-resolution Orbitrap or Q-TOF systems .

- Stable Isotope Labeling : Synthesize a ¹³C/¹⁵N-labeled analog to trace metabolic pathways in bacterial/soil systems .

- In Silico Prediction : Tools like Meteor (Lhasa Ltd.) to predict Phase I/II metabolites, followed by targeted MS/MS verification .

Q. How can computational modeling optimize its reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings (e.g., benzothiazole-phenoxy linkage). Assess energy barriers for different catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) .

- Solvent Screening : Compute solvation free energies (COSMO-RS) to identify solvents (e.g., DMF, THF) that stabilize intermediates .

- Hammett Analysis : Correlate substituent electronic effects (σ values) with reaction rates to refine substituent choices .

Q. What strategies address stereochemical challenges in derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomers .

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry during benzothiazole functionalization .

- Crystallization-Induced Diastereomer Transformation : Leverage diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enrich enantiopure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.